molecular formula C17H31BO2 B1142711 Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid CAS No. 1256346-33-4

Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid

Cat. No.: B1142711
CAS No.: 1256346-33-4
M. Wt: 278.23784
InChI Key:
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Future Directions

The future directions for research involving Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid are not specified in the search results. As a research chemical, its future applications will likely depend on the outcomes of ongoing studies and experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Common industrial reagents include boronic acid derivatives and alkylating agents .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Alcohols, ketones.

    Reduction: Boronate esters.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions .

Biology and Medicine: In biological research, boronic acids are explored for their potential as enzyme inhibitors, particularly protease inhibitors. They are also investigated for their role in drug delivery systems .

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and liquid crystals. It is also employed in the development of new pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid primarily involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. This process involves the oxidative addition of the palladium catalyst, transmetalation with the boronic acid, and reductive elimination to form the final product .

Comparison with Similar Compounds

  • Phenylboronic acid
  • Cyclohexylboronic acid
  • 4-Pentylphenylboronic acid

Comparison: Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid is unique due to its specific structure, which combines a cyclohexenyl ring with a pentyl group. This structure imparts distinct chemical properties, such as increased hydrophobicity and steric bulk, which can influence its reactivity and selectivity in chemical reactions .

Properties

{ "Design of Synthesis Pathway": "The synthesis pathway for Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid involves a series of reactions that convert starting materials into the desired product. The key steps in this synthesis pathway include the preparation of cyclohex-1-enylboronic acid, which is then coupled with 4-pentylcyclohexyl bromide to form the desired product.", "Starting Materials": [ "Cyclohexene", "Boronic acid", "4-pentylcyclohexyl bromide", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Cyclohexene is converted to cyclohex-1-enylboronic acid via hydroboration-oxidation using boronic acid and hydrogen peroxide.", "Step 2: 4-pentylcyclohexyl bromide is coupled with cyclohex-1-enylboronic acid using a palladium catalyst and a base to form Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid." ] }

CAS No.

1256346-33-4

Molecular Formula

C17H31BO2

Molecular Weight

278.23784

Synonyms

Trans-(4-Pentylcyclohexyl)cyclohex-1-enylboronic acid

Origin of Product

United States

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